1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Overview
Description
1-Methyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C7H16ClN3O It is a derivative of urea, featuring a piperidine ring substituted at the 4-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with methyl isocyanate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually obtained through crystallization and subsequent drying .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Sodium hydroxide, alkoxides; reactions often occur in polar solvents like water or alcohols
Major Products Formed:
Oxidation: Urea derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used
Scientific Research Applications
1-Methyl-3-(piperidin-4-yl)urea hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-3-(piperidin-4-yl)urea: The non-hydrochloride form, which has similar chemical properties but different solubility and stability characteristics.
4-Piperidone: A precursor in the synthesis of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride, with distinct reactivity and applications.
N-Methylpiperidine: A related compound with a simpler structure, used in different chemical contexts
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterpart .
Properties
IUPAC Name |
1-methyl-3-piperidin-4-ylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHYRPWWVZJGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233951-96-6 | |
Record name | Urea, N-methyl-N′-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-1-(piperidin-4-yl)urea hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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